![molecular formula C19H23ClO4 B045073 (7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one CAS No. 119993-48-5](/img/structure/B45073.png)
(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one
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Overview
Description
(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one is a synthetic compound that belongs to the class of flavonoids. It has been studied extensively due to its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of (7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of diseases. It has been shown to inhibit the activity of NF-kB and COX-2, which are involved in the inflammatory response. It also inhibits the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one has been shown to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of many diseases. It also possesses anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
The advantages of using (7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one in lab experiments include its ability to inhibit various enzymes and signaling pathways that are involved in the pathogenesis of diseases. It also possesses antioxidant, anti-inflammatory, and anticancer properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of (7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one. These include further studies on its safety and efficacy in humans, the development of more potent and selective analogs, and the investigation of its potential use in combination with other drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of (7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one involves the condensation of 3,5-dimethyl-4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. The intermediate is then reacted with 5-chloro-2-hydroxybenzoyl chloride in the presence of a base to yield the final product.
Scientific Research Applications
(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties.
properties
CAS RN |
119993-48-5 |
---|---|
Product Name |
(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one |
Molecular Formula |
C19H23ClO4 |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one |
InChI |
InChI=1S/C19H23ClO4/c1-5-11(2)8-12(3)6-7-13-9-14-15(10-24-13)17(21)19(4,23)18(22)16(14)20/h6-11,17,21,23H,5H2,1-4H3/b7-6+,12-8+/t11?,17-,19-/m0/s1 |
InChI Key |
ZFOBGKZKFOAYTR-COSBXKIPSA-N |
Isomeric SMILES |
CCC(C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@@]([C@H](C2=CO1)O)(C)O)Cl |
SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2=CO1)O)(C)O)Cl |
Canonical SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2=CO1)O)(C)O)Cl |
synonyms |
TL 1 TL-1 |
Origin of Product |
United States |
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